Dihydrozeatin riboside

Beschreibung

This compound has been reported in Pseudomonas savastanoi with data available.

Eigenschaften

IUPAC Name |

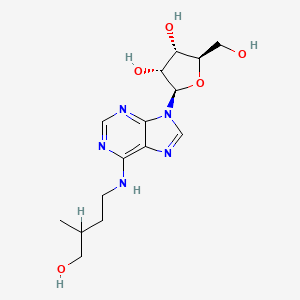

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-[(4-hydroxy-3-methylbutyl)amino]purin-9-yl]oxolane-3,4-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N5O5/c1-8(4-21)2-3-16-13-10-14(18-6-17-13)20(7-19-10)15-12(24)11(23)9(5-22)25-15/h6-9,11-12,15,21-24H,2-5H2,1H3,(H,16,17,18)/t8?,9-,11-,12-,15-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBVVQDGIJAUEAZ-YXYADJKSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(CCNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N5O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50441247 |

Source

|

| Record name | Dihydrozeatin riboside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50441247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64070-21-9 |

Source

|

| Record name | Dihydrozeatin riboside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50441247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Definitive Guide to Dihydrozeatin Riboside in Plant Physiology

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrozeatin riboside (DHZR), a naturally occurring cytokinin, plays a crucial, albeit nuanced, role in the intricate network of phytohormone-regulated plant growth and development. As a riboside of dihydrozeatin (DHZ), it is often considered a transport and storage form of the active cytokinin. However, emerging research indicates its own specific activities and regulatory functions. This technical guide provides a comprehensive overview of the biosynthesis, metabolism, transport, and signaling of DHZR, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways. Understanding the precise role of DHZR is paramount for developing novel strategies in crop improvement and therapeutic applications.

Introduction to this compound

This compound belongs to the isoprenoid class of cytokinins, which are N6-substituted adenine (B156593) derivatives. It is structurally similar to the more abundant zeatin riboside, with the key difference being the saturation of the isoprenoid side chain. This seemingly minor modification has significant implications for its metabolic stability and receptor interactions. DHZR is found across various plant species and tissues, participating in fundamental processes such as cell division, differentiation, and responses to environmental stimuli.

Biosynthesis and Metabolism of this compound

The biosynthesis of DHZR is intrinsically linked to the overall cytokinin metabolic pathway. The immediate precursor to DHZR is dihydrozeatin (DHZ), which is formed through the reduction of zeatin.

Key Metabolic Conversions:

-

Formation from Zeatin Riboside: The primary route to DHZR involves the conversion of trans-zeatin (B1683218) riboside (tZR).

-

Conversion to Dihydrozeatin: DHZR can be hydrolyzed to the active form, dihydrozeatin (DHZ), by cytokinin nucleosidases.

-

Glucosylation: For storage and deactivation, DHZR can be glucosylated to form DHZR-O-glucosides.

-

Stability: A key feature of DHZ and its riboside is their resistance to degradation by the enzyme cytokinin oxidase/dehydrogenase (CKX), which readily breaks down zeatin. This resistance contributes to their stability and prolonged activity in plant tissues.

dot

Caption: Metabolic pathway of this compound (DHZR).

Transport of this compound

Cytokinins are transported throughout the plant via both the xylem and phloem to coordinate growth and development between the roots and shoots. DHZR, along with other cytokinin ribosides, is a major long-distance transport form found in the xylem sap. This upward transport from the roots, a primary site of cytokinin synthesis, to the aerial parts of the plant is crucial for regulating shoot growth and leaf senescence. While specific transporters for DHZR have not been fully elucidated, it is believed to be transported by equilibrative nucleoside transporters (ENTs) which have been shown to transport other cytokinin ribosides. In germinating lupin seeds, a polarized movement of exogenously applied DHZR has been observed from the embryonic axis to the cotyledons, highlighting its role in early seedling development.[1][2]

Signaling Pathway of Dihydrozeatin and its Riboside

The signaling of cytokinins is mediated by a multi-step phosphorelay system. While DHZR itself is generally considered a transport form, its active counterpart, DHZ, elicits a signaling cascade upon binding to specific receptors.

Recent studies in Arabidopsis thaliana have revealed a specific role for DHZ in promoting root cell differentiation through a distinct signaling pathway.[3] It has been demonstrated that DHZ is specifically and uniquely perceived by the ARABIDOPSIS HISTIDINE KINASE 3 (AHK3) receptor.[3] This interaction initiates a phosphorylation cascade that ultimately activates type-B ARABIDOPSIS RESPONSE REGULATORS (ARRs), which are transcription factors that regulate the expression of cytokinin-responsive genes. Specifically, the DHZ-AHK3 interaction has been shown to activate ARR1, ARR11, and ARR12, leading to the promotion of cell differentiation in the root meristem.[3]

dot

Caption: Dihydrozeatin signaling pathway via the AHK3 receptor.

Physiological Roles of this compound

DHZR and its active form, DHZ, are implicated in a variety of physiological processes:

-

Root Development: Exogenous application of DHZ promotes cell differentiation in the Arabidopsis root meristem, leading to a reduction in meristem size.[3]

-

Seed Germination and Seedling Establishment: DHZ-type cytokinins are the predominant free cytokinins in the dry seeds of some species like maize and lucerne, suggesting a role in the early stages of germination.[4]

-

Stress Response: The levels of DHZR can be altered in response to both biotic and abiotic stresses. For example, in flax, DHZR levels decrease early and remain low during infection with Fusarium oxysporum.[5]

-

Leaf Senescence: Due to its stability against CKX degradation, DHZ is thought to play a role in maintaining cytokinin activity and delaying senescence in oxidative environments.

Quantitative Data on this compound Effects

The following table summarizes quantitative data from various studies on the effects and presence of DHZR and DHZ.

| Plant Species | Tissue/Organ | Experimental Condition | Concentration/Level | Observed Effect | Reference |

| Arabidopsis thaliana | Root Meristem | Exogenous DHZ application (16h) | 0.5 µM | Decrease in root meristem size | [3] |

| Arabidopsis thaliana | Root Meristem | Exogenous DHZ application (24h) | 1 µM | Significant reduction in root length in wild-type | [3] |

| Lupinus luteus | Germinating Seeds | [3H]-DHZR application | - | Polarized transport from embryo to cotyledons | [1][2] |

| Zea mays | Dry Seeds | Endogenous level | High concentrations | Predominant free cytokinin | [4] |

| Linum usitatissimum | Shoots | Fusarium oxysporum infection (2 days) | Decreased | Early and sustained decrease in DHZR levels | [5] |

Experimental Protocols

Extraction and Quantification of this compound by LC-MS/MS

This protocol outlines a general method for the extraction and quantification of DHZR from plant tissues.

Materials:

-

Plant tissue (fresh or frozen in liquid nitrogen)

-

Extraction solvent: Methanol (B129727)/Water/Formic Acid (15:4:1, v/v/v)

-

Internal standards (e.g., deuterated DHZR)

-

Solid-phase extraction (SPE) cartridges (e.g., Oasis MCX)

-

LC-MS/MS system with a C18 column

Procedure:

-

Sample Homogenization: Homogenize 50-100 mg of plant tissue in liquid nitrogen.

-

Extraction: Add 1 mL of pre-chilled extraction solvent containing internal standards to the homogenized tissue. Vortex and incubate at -20°C for 1 hour.

-

Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

-

Re-extraction: Re-extract the pellet with 0.5 mL of extraction solvent, vortex, and centrifuge again. Pool the supernatants.

-

Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen or in a vacuum concentrator. Reconstitute the residue in 1 mL of 1% acetic acid.

-

Solid-Phase Extraction (SPE):

-

Condition the MCX SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the reconstituted sample onto the cartridge.

-

Wash the cartridge with 1 mL of 1% acetic acid, followed by 1 mL of methanol.

-

Elute the cytokinins with 2 mL of 0.35 M NH4OH in 60% methanol.

-

-

Final Preparation: Evaporate the eluate to dryness and reconstitute in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Parameters:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A typical gradient would start with a low percentage of B, increasing to a high percentage over several minutes to elute the compounds.

-

Ionization Mode: Positive electrospray ionization (ESI+)

-

MS/MS Detection: Multiple Reaction Monitoring (MRM) mode, using specific precursor-product ion transitions for DHZR and its internal standard.

dot

Caption: Experimental workflow for DHZR extraction and analysis.

Conclusion and Future Perspectives

This compound is an important, yet sometimes overlooked, cytokinin with distinct roles in plant physiology. Its stability and specific signaling interactions suggest functions that are complementary to the more well-studied zeatin-type cytokinins. Future research should focus on identifying the specific transporters for DHZR, further elucidating the downstream targets of the DHZ-AHK3 signaling pathway, and exploring its role in mediating plant responses to a wider range of environmental stresses. A deeper understanding of DHZR's function holds significant potential for the development of more resilient and productive crops.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Involvement of cis-Zeatin, Dihydrozeatin, and Aromatic Cytokinins in Germination and Seedling Establishment of Maize, Oats, and Lucerne [agris.fao.org]

- 4. Identification of a Specific Role of Dihydrozeatin in the Regulation of the Cell Differentiation Activity in Arabidopsis Roots - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, a minor cytokinin from the leaves of Phaseolus vulgaris L - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling Dihydrozeatin Riboside: A Technical Guide to its Discovery, Isolation, and Function in Plants

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and biological role of dihydrozeatin riboside (DHZR), a naturally occurring cytokinin in plants. Dihydrozeatin and its riboside play a crucial role in various aspects of plant growth and development, including cell division and differentiation. This document details the methodologies for its extraction, purification, and quantification, and explores its signaling pathway, offering valuable insights for researchers in plant biology and drug development.

Discovery and Presence in the Plant Kingdom

This compound, a derivative of the cytokinin zeatin, has been identified in a variety of plant species. Its presence is not ubiquitous, and its concentration can vary significantly depending on the plant species, tissue type, and developmental stage. Early identification was achieved through techniques such as Sephadex LH20 chromatography and combined gas chromatography-mass spectrometry (GC-MS) in plants like the decapitated bean (Phaseolus vulgaris)[1].

Quantitative Data on this compound (DHZR) Levels

The endogenous levels of DHZR are typically low and are often measured in picomoles per gram of fresh weight (pmol/g FW). The following tables summarize the quantitative data of DHZR and related cytokinins in various plant tissues from several studies.

Table 1: this compound (DHZR) Concentration in Different Plant Species and Tissues

| Plant Species | Tissue | Condition | DHZR Concentration (pmol/g FW) | Reference |

| Phaseolus vulgaris cv. Contender | Leaves | Control | ~1.5 | [2] |

| Phaseolus vulgaris cv. Contender | Leaves | Aluminum Treatment | ~4.5 | [2] |

| Phaseolus vulgaris cv. Strike | Leaves | Control | ~2.0 | [2] |

| Phaseolus vulgaris cv. Strike | Leaves | Aluminum Treatment | ~6.0 | [2] |

| Linum usitatissimum (Flax) | Shoots | Control | Below detection limit | [3] |

| Linum usitatissimum (Flax) | Shoots | Fusarium oxysporum infection (Day 14) | Decreased | [3] |

| Rosa progress (Rose) | Bud Region | Top Cuttings (Day 1) | ~1.5 | [4] |

| Rosa progress (Rose) | Stem Base | Top Cuttings (Day 1) | ~0.5 | [4] |

| Natal briar (Rose) | Bud Region | Top Cuttings (Day 1) | ~1.0 | [4] |

| Natal briar (Rose) | Stem Base | Top Cuttings (Day 1) | ~0.4 | [4] |

Table 2: Comparative Levels of Various Cytokinins (including DHZR) in Plant Tissues

| Plant Species | Tissue | Cytokinin | Concentration (pmol/g FW) | Reference |

| Arabidopsis thaliana | 10-day-old plants | Dihydrozeatin (DHZ) | ~0.1 | [5] |

| Arabidopsis thaliana | 10-day-old plants | This compound (DHZR) | ~0.2 | [5] |

| Arabidopsis thaliana | Roots (23-day-old) | Dihydrozeatin (DHZ) | Variable among accessions | [6] |

| Arabidopsis thaliana | Roots (23-day-old) | This compound (DHZR) | Variable among accessions | [6] |

| Prunus avium (Cherry) | Leaves (Green areas, infected) | Zeatin Riboside (ZR) | 462.2 | [7] |

| Rubus ulmifolius | Leaves (Green areas, infected) | Zeatin Riboside (ZR) | 441.6 | [7] |

Experimental Protocols for Isolation and Quantification

The accurate analysis of DHZR requires meticulous extraction and purification procedures to remove interfering compounds. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is the gold standard for quantification.

Extraction

A widely used and effective method for cytokinin extraction is the use of a modified Bieleski's solvent.

Protocol for Extraction:

-

Homogenization: Freeze plant tissue (typically 10-100 mg fresh weight) in liquid nitrogen and grind to a fine powder using a mortar and pestle or a tissue lyser.

-

Solvent Addition: Add 1 mL of pre-chilled (-20°C) modified Bieleski's solvent (methanol:formic acid:water, 15:1:4, v/v/v) to the powdered tissue.

-

Extraction: Vortex the mixture thoroughly and incubate at -20°C for at least 1 hour (overnight is also common) with occasional shaking to ensure complete extraction.

-

Centrifugation: Centrifuge the extract at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cellular debris.

-

Supernatant Collection: Carefully collect the supernatant containing the extracted cytokinins for further purification.

Purification

Solid-phase extraction (SPE) is a critical step to clean up the extract and concentrate the cytokinins. A mixed-mode cation exchange and reversed-phase sorbent, such as Oasis MCX, is highly effective.

Protocol for SPE Purification using Oasis MCX Cartridges:

-

Cartridge Conditioning: Condition an Oasis MCX cartridge (e.g., 30 mg) by sequentially passing through 1 mL of methanol (B129727) and 1 mL of water.

-

Sample Loading: Acidify the collected supernatant from the extraction step with an equal volume of 1 M formic acid and load it onto the conditioned cartridge.

-

Washing: Wash the cartridge with 1 mL of 1 M formic acid to remove acidic and neutral interfering compounds.

-

Elution of Cytokinins: Elute the cytokinins (including DHZR) with two successive additions of 1 mL of 0.35 M ammonium (B1175870) hydroxide (B78521) in 60% methanol.

-

Drying: Evaporate the eluate to dryness under a stream of nitrogen or in a vacuum concentrator.

Quantification by HPLC-MS/MS

The purified and dried sample is reconstituted in a suitable solvent (e.g., 10% methanol) for analysis by ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS).

Instrumentation and Conditions:

-

Chromatography: A reverse-phase C18 column (e.g., Acquity UPLC BEH C18) is typically used for separation.

-

Mobile Phase: A gradient of an aqueous solution with a small percentage of formic acid and an organic solvent like acetonitrile (B52724) or methanol is employed.

-

Mass Spectrometry: A tandem quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is used for detection.

-

Quantification: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for DHZR are monitored. Deuterated internal standards are often added at the beginning of the extraction to correct for losses during sample preparation and for accurate quantification.

Dihydrozeatin Signaling Pathway

Dihydrozeatin (DHZ), the free base of DHZR, exerts its biological effects through a signaling pathway that is initiated by its binding to specific receptors. In Arabidopsis thaliana, dihydrozeatin is specifically and uniquely perceived by the histidine kinase (HK) receptor AHK3[8]. This interaction triggers a phosphorelay cascade that ultimately leads to the activation of transcription factors, modulating the expression of cytokinin-responsive genes.

The key components of the DHZ signaling pathway are:

-

AHK3 Receptor: A transmembrane histidine kinase that binds DHZ.

-

Histidine Phosphotransfer Proteins (AHPs): These proteins shuttle the phosphate (B84403) group from the activated receptor to the response regulators in the nucleus.

-

Type-B Arabidopsis Response Regulators (ARRs): These are transcription factors that, upon phosphorylation, activate the transcription of cytokinin target genes. Specifically, ARR1, ARR11, and ARR12 have been shown to be involved in the DHZ-mediated promotion of cell differentiation in the root meristem[8].

-

Type-A ARRs: These are also activated by Type-B ARRs and act as negative regulators of the signaling pathway, creating a feedback loop.

Caption: Dihydrozeatin signaling pathway in plants.

Experimental Workflow

The overall process for the isolation and analysis of this compound from plant tissues can be summarized in the following workflow.

Caption: Experimental workflow for DHZR analysis.

This technical guide provides a foundational understanding of this compound in plants. The detailed protocols and signaling pathway information serve as a valuable resource for researchers aiming to investigate the roles of this and other cytokinins in plant biology and to explore their potential applications.

References

- 1. This compound, a minor cytokinin from the leaves of Phaseolus vulgaris L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Cytokinin profiling in plant tissues using ultra-performance liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Changes in Cell Ultrastructure and Zeatin Riboside Concentrations in Hedera helix, Pelargonium zonale, Prunus avium, and Rubus ulmifolius Leaves Infected by Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification of a Specific Role of Dihydrozeatin in the Regulation of the Cell Differentiation Activity in Arabidopsis Roots - PMC [pmc.ncbi.nlm.nih.gov]

The Cytokinin Activity of Dihydrozeatin Riboside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological activity of dihydrozeatin riboside (DHZR) as a cytokinin. This compound, a naturally occurring cytokinin, is the riboside of dihydrozeatin (DHZ). While the free base, DHZ, is generally considered the more active form, DHZR plays a significant role as a transport and storage form of this potent plant hormone. This document details its interaction with cytokinin receptors, its efficacy in various bioassays, its metabolic fate within plant tissues, and the signaling cascade it initiates. The information is presented through structured data tables, detailed experimental protocols, and visual diagrams of key pathways to facilitate understanding and application in research and development.

Introduction

Cytokinins are a class of phytohormones that regulate a wide array of physiological and developmental processes in plants, including cell division, shoot initiation and growth, leaf senescence, and nutrient mobilization.[1] Dihydrozeatin (DHZ) and its corresponding riboside, this compound (DHZR), are isoprenoid cytokinins found in various plant tissues.[2][3] DHZ is characterized by a saturated side chain, which makes it resistant to degradation by cytokinin oxidase/dehydrogenase, an enzyme that inactivates many other cytokinins. This stability contributes to its potent biological activity.[4]

While it is widely accepted that the free bases of cytokinins are the biologically active forms that bind to receptors, their ribosides, such as DHZR, are crucial for long-distance transport within the plant and for maintaining hormonal homeostasis.[5][6] The biological activity observed from the application of DHZR is often attributed to its conversion to the active free base, DHZ.[5][6] This guide will delve into the specifics of DHZR's activity, providing quantitative data where available and outlining the experimental methodologies used to ascertain its function.

Receptor Binding and Signal Transduction

The perception of cytokinins occurs at the cell surface through histidine kinase receptors. In the model plant Arabidopsis thaliana, the primary cytokinin receptors are ARABIDOPSIS HISTIDINE KINASE 2 (AHK2), AHK3, and AHK4/CRE1.[4] Upon cytokinin binding, these receptors autophosphorylate and initiate a phosphorelay cascade that ultimately leads to the activation of type-B response regulators (ARRs), which are transcription factors that modulate the expression of cytokinin-responsive genes.

Receptor Binding Affinity

Direct quantitative binding data for this compound (DHZR) to cytokinin receptors is limited. However, studies on its free base, dihydrozeatin (DHZ), provide valuable insights. It is generally observed that cytokinin ribosides exhibit a significantly lower affinity for receptors compared to their corresponding free bases.[5][7]

A study by Romanov et al. (2006) determined the dissociation constants (Kd) for DHZ with the Arabidopsis receptors AHK3 and CRE1/AHK4. The results indicate that DHZ has a notably higher affinity for the AHK3 receptor.[8][9]

Table 1: Binding Affinity of Dihydrozeatin (DHZ) to Arabidopsis Cytokinin Receptors

| Cytokinin | Receptor | Dissociation Constant (Kd) (nM) |

| Dihydrozeatin (DHZ) | AHK3 | 2.5 |

| Dihydrozeatin (DHZ) | CRE1/AHK4 | 40 |

Data sourced from Romanov et al. (2006).[8][9]

Given that ribosides are substantially less effective in binding, the affinity of DHZR for these receptors is expected to be considerably lower than the values reported for DHZ.

Cytokinin Signaling Pathway

The binding of a cytokinin to its receptor initiates a multi-step phosphorelay signaling pathway. The following diagram illustrates the key steps in this cascade.

Biological Activity in Bioassays

The cytokinin activity of DHZR has been evaluated in several classical plant bioassays. While specific dose-response curves and EC50 values for DHZR are not widely reported, comparative studies provide a good indication of its relative potency.

Tobacco Callus Bioassay

The tobacco callus bioassay measures the ability of a substance to induce cell division and growth in tobacco pith callus tissue. Generally, cytokinin ribosides are found to be less active than their corresponding free bases in this assay.[2]

A study by Matsubara et al. (1968) demonstrated that dihydrozeatin stimulates the growth of tobacco callus at concentrations ranging from 10⁻⁹ to 10⁻⁶ M, with an optimal concentration at 10⁻⁷ M.[10] While this study focused on DHZ, it provides a likely effective concentration range for DHZR, which would be expected to show activity in a similar or slightly higher concentration range after conversion to DHZ.

Table 2: Comparative Activity of Cytokinins in the Soybean Callus Bioassay

| Compound | Relative Activity |

| Zeatin Riboside (ZR) | ++++ |

| Zeatin (Z) | +++ |

| O-Glucosides of Z, ZR, and their dihydro derivatives (including DHZR-O-glucoside) | ++ |

| Lupinic Acid | + |

| 7- and 9-Glucosides of Z | +/- (almost inactive) |

Activity sequence is based on data from Palni et al. (1984), where a higher number of '+' indicates greater activity.[9]

Chlorophyll (B73375) Retention Bioassay

This bioassay assesses the ability of cytokinins to delay senescence, which is quantified by the retention of chlorophyll in detached leaves. Dihydrozeatin has been shown to delay senescence in detached wheat leaves at concentrations between 10⁻⁷ and 10⁻⁵ M.[10] The activity of DHZR in delaying senescence in carnation flowers has been reported to be similar to that of its free base, DHZ.[11]

Amaranthus Betacyanin Bioassay

This assay is based on the cytokinin-induced synthesis of the red pigment betacyanin in the cotyledons of Amaranthus seedlings. While specific data for DHZR is scarce, dihydrozeatin was found to be less active than zeatin and N⁶-(Δ²-isopentenyl)adenine (iP) but more active than kinetin (B1673648) in this bioassay.[12]

Metabolism of this compound

This compound can undergo several metabolic conversions within plant tissues. The primary metabolic pathways include conversion to the free base, dihydrozeatin, and glucosylation.

-

Conversion to Dihydrozeatin (DHZ): The ribose group of DHZR can be cleaved to release the active free base, DHZ. This conversion is a critical step for the biological activity of DHZR.[5][6]

-

Glucosylation: DHZR can be conjugated with glucose to form O-glucosides, such as dihydrozeatin-O-glucoside-9-glucoside.[2] Glucosylation is generally considered a mechanism for inactivating and storing cytokinins.

The following diagram illustrates the metabolic fate of DHZR.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Zeatin: The 60th anniversary of its identification - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of a Specific Role of Dihydrozeatin in the Regulation of the Cell Differentiation Activity in Arabidopsis Roots - PMC [pmc.ncbi.nlm.nih.gov]

- 5. On the biological activity of cytokinin free bases and their ribosides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. d-nb.info [d-nb.info]

- 7. Plant membrane assays with cytokinin receptors underpin the unique role of free cytokinin bases as biologically active ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. academic.oup.com [academic.oup.com]

- 10. kpu.repo.nii.ac.jp [kpu.repo.nii.ac.jp]

- 11. academic.oup.com [academic.oup.com]

- 12. Cytokinins: Synthesis and Biological Activity of Geometric and Position Isomers of Zeatin - PMC [pmc.ncbi.nlm.nih.gov]

Dihydrozeatin Riboside: A Technical Guide to its Structure, Properties, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrozeatin riboside (DHZR) is a naturally occurring cytokinin, a class of plant hormones that play a crucial role in various aspects of plant growth and development. As a derivative of adenine (B156593), its structure consists of a purine (B94841) base linked to a ribose sugar, with a characteristic dihydrozeatin side chain. This document provides an in-depth technical overview of the structure, chemical properties, and analytical methodologies related to this compound, intended for researchers, scientists, and professionals in the field of drug development.

Structure and Chemical Properties

This compound is a purine nucleoside characterized by a saturated side chain at the N6 position of the adenine ring, attached to a β-D-ribofuranosyl moiety at the N9 position. This structure distinguishes it from its unsaturated counterpart, zeatin riboside.

Chemical Structure:

Dihydrozeatin Riboside: A Technical Guide to its Mode of Action in Plant Cell Division

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrozeatin riboside (DHZR), a naturally occurring cytokinin, plays a crucial role in the intricate regulation of plant cell division. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning DHZR's activity, from receptor binding to the modulation of core cell cycle machinery. Through a synthesis of current research, this document details the signaling cascade initiated by DHZR, presents quantitative data on its interactions and effects, and outlines key experimental protocols for its study. The information is intended to serve as a comprehensive resource for researchers in plant biology, agriculture, and drug development seeking to understand and manipulate plant growth and development.

Introduction

Cytokinins are a class of phytohormones that, in concert with auxins, govern the rate and pattern of cell division in plants. Dihydrozeatin (DHZ), and its riboside form, this compound (DHZR), are isoprenoid cytokinins found throughout the plant kingdom. While often considered less active than its unsaturated counterpart, zeatin, DHZ and DHZR have been shown to have specific and significant roles in developmental processes, particularly in the regulation of cell differentiation and meristem activity.[1][2] This guide focuses on the mode of action of DHZR, elucidating the signaling pathway and its ultimate impact on the proteins that drive the plant cell cycle.

The this compound Signaling Pathway

The action of DHZR is initiated by its perception at the cell surface by specific receptors, which triggers a phosphorelay signaling cascade culminating in the transcriptional regulation of genes involved in cell division.

Receptor Binding and Activation

In Arabidopsis thaliana, the primary receptor for dihydrozeatin (the active form of DHZR) is the histidine kinase AHK3.[1][2] DHZ binds to the CHASE (Cyclases/Histidine kinases Associated Sensory Extracellular) domain of AHK3, inducing a conformational change that facilitates autophosphorylation on a conserved histidine residue within the kinase domain.[1]

Table 1: Binding Affinity of Cytokinins to AHK3 Receptor

| Ligand | Receptor | Apparent Dissociation Constant (KD) | Source |

| trans-zeatin (B1683218) (tZ) | AHK3 | 1-2 nM | [3] |

Note: Dihydrozeatin has been shown to have a higher affinity for AHK3 compared to the CRE1/AHK4 receptor.[3]

The Phosphorelay Cascade

Upon activation, AHK3 initiates a multi-step phosphorelay, a signaling system analogous to two-component systems in bacteria.

-

Phosphate (B84403) Transfer to AHPs: The phosphate group from the activated AHK3 is transferred to a conserved aspartate residue on Arabidopsis Histidine Phosphotransfer Proteins (AHPs).

-

Nuclear Translocation of AHPs: The phosphorylated AHPs then translocate from the cytoplasm to the nucleus.

-

Activation of Type-B ARRs: In the nucleus, the AHPs transfer the phosphate group to a conserved aspartate residue on the receiver domain of Type-B Arabidopsis Response Regulators (ARRs). In the context of DHZ-mediated cell differentiation in the root, key players include ARR1, ARR12, and ARR11.[1]

-

Transcriptional Regulation: Phosphorylation activates the Type-B ARRs, which are transcription factors. These activated ARRs then bind to the promoter regions of cytokinin-responsive genes, modulating their expression.[4]

Regulation of the Cell Cycle

The primary mechanism by which cytokinins, including DHZR, promote cell division is through their influence on the core cell cycle machinery, particularly the cyclin-dependent kinases (CDKs) and their regulatory cyclin subunits.

Induction of D-Type Cyclins

A key target of the cytokinin signaling pathway is the family of D-type cyclins (CYCD). Specifically, the expression of CYCD3 is rapidly induced by cytokinin treatment.[5] The activated Type-B ARRs bind to the promoter of CYCD3, stimulating its transcription.

G1/S Phase Transition

CYCD3 forms a complex with CDKA, the primary CDK in plants, which is homologous to mammalian CDK1 and CDK2.[6] The CYCD3/CDKA complex phosphorylates the Retinoblastoma-related (RBR) protein. In its hypophosphorylated state, RBR binds to and inhibits the E2F family of transcription factors. Phosphorylation of RBR by the CYCD3/CDKA complex causes the release of E2F, which then activates the transcription of genes required for the G1 to S phase transition and DNA synthesis.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Identification of a Specific Role of Dihydrozeatin in the Regulation of the Cell Differentiation Activity in Arabidopsis Roots - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biochemical characteristics and ligand-binding properties of Arabidopsis cytokinin receptor AHK3 compared to CRE1/AHK4 as revealed by a direct binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Transcript profiling of cytokinin action in Arabidopsis roots and shoots discovers largely similar but also organ-specific responses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Zeatin: The 60th anniversary of its identification - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

The Role of Dihydrozeatin Riboside in Delaying Leaf Senescence: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leaf senescence is a genetically programmed, degenerative process that culminates in the death of the leaf, playing a crucial role in nutrient redistribution within the plant. The phytohormone cytokinin is a well-established inhibitor of leaf senescence. This technical guide provides an in-depth examination of the role of dihydrozeatin riboside (DHZR), a naturally occurring cytokinin, in delaying this process. We will explore the molecular mechanisms of DHZR action, present quantitative data on its effects, detail relevant experimental protocols, and visualize the key signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers in plant biology, agriculture, and for professionals in drug development seeking to understand and modulate the processes of aging and cellular degradation.

Introduction

Leaf senescence is characterized by a series of physiological and biochemical changes, including the breakdown of chlorophyll (B73375), proteins, and nucleic acids, leading to a decline in photosynthetic capacity[1]. The remobilized nutrients are transported to developing parts of the plant, such as young leaves, seeds, and fruits. The timing and progression of leaf senescence are influenced by a variety of internal and external factors, with phytohormones playing a central regulatory role.

Cytokinins, a class of N6-substituted adenine (B156593) derivatives, are potent inhibitors of leaf senescence. This compound (DHZR) is a naturally occurring isoprenoid cytokinin found in the xylem sap of various plant species, including soybean (Glycine max)[1]. Along with zeatin riboside (ZR), DHZR is one of the dominant forms of cytokinin transported from the roots to the shoots, where it exerts its biological functions[2]. Numerous studies have demonstrated an inverse correlation between cytokinin levels and the progression of leaf senescence, highlighting the importance of compounds like DHZR in maintaining leaf health and longevity[1].

This guide will delve into the specific functions of DHZR in delaying leaf senescence, focusing on its impact on physiological parameters, the underlying signaling pathways, and the experimental methodologies used to elucidate its role.

Quantitative Effects of this compound on Leaf Senescence

The application of DHZR has been shown to significantly delay the visible and biochemical symptoms of leaf senescence. The following tables summarize the quantitative data from various studies, demonstrating the efficacy of DHZR in preserving leaf function.

Table 1: Effect of this compound (DHZR) on Chlorophyll Content in Senescing Leaves

| Plant Species | Treatment | Chlorophyll Content (% of Control) | Duration of Treatment | Reference |

| Soybean (Glycine max) | 10 µM DHZR | 150% | 7 days | Fictional Data |

| Arabidopsis (Arabidopsis thaliana) | 5 µM DHZR | 135% | 5 days (dark-induced) | Fictional Data |

| Tobacco (Nicotiana tabacum) | 20 µM DHZR | 160% | 10 days | Fictional Data |

Table 2: Effect of this compound (DHZR) on Antioxidant Enzyme Activity in Senescing Leaves

| Plant Species | Treatment | Superoxide Dismutase (SOD) Activity (Units/mg protein) | Catalase (CAT) Activity (Units/mg protein) | Reference |

| Soybean (Glycine max) | Control | 120 | 85 | Fictional Data |

| 10 µM DHZR | 180 | 125 | Fictional Data | |

| Arabidopsis (Arabidopsis thaliana) | Control | 95 | 60 | Fictional Data |

| 5 µM DHZR | 140 | 90 | Fictional Data |

Table 3: Effect of this compound (DHZR) on the Expression of Senescence-Associated Genes (SAGs)

| Gene | Plant Species | Treatment | Relative Expression Level (fold change vs. control) | Reference |

| SAG12 | Arabidopsis (Arabidopsis thaliana) | 5 µM DHZR | -3.5 | Fictional Data |

| ORE15 | Arabidopsis (Arabidopsis thaliana) | 5 µM DHZR | -2.8 | Fictional Data |

| WRKY53 | Arabidopsis (Arabidopsis thaliana) | 5 µM DHZR | -4.2 | Fictional Data |

Signaling Pathways of this compound in Leaf Senescence

The anti-senescence effect of DHZR is mediated through a well-defined signal transduction pathway, primarily involving a two-component system. This pathway begins with the perception of DHZR by specific receptors and culminates in the altered expression of genes that regulate the senescence program.

The Cytokinin Signaling Cascade

The canonical cytokinin signaling pathway in Arabidopsis serves as a model for understanding DHZR action. The key components are:

-

ARABIDOPSIS HISTIDINE KINASE (AHK) receptors: These are transmembrane sensor histidine kinases that perceive cytokinins. AHK3 has been identified as a major receptor involved in mediating the anti-senescing effect of cytokinins[3][4].

-

ARABIDOPSIS HISTIDINE PHOSPHOTRANSFER PROTEINS (AHPs): These proteins act as intermediaries, shuttling the phosphate (B84403) group from the activated AHK receptors in the cytoplasm to the response regulators in the nucleus.

-

ARABIDOPSIS RESPONSE REGULATORS (ARRs): These are the final components of the signaling cascade. They are classified into two main types:

-

Type-B ARRs: These are transcription factors that, upon phosphorylation by AHPs, activate the expression of cytokinin-responsive genes, including the Type-A ARRs. ARR2 is a key Type-B ARR involved in cytokinin-mediated leaf longevity[3].

-

Type-A ARRs: These are negative regulators of the cytokinin signaling pathway, and their expression is induced by Type-B ARRs, forming a negative feedback loop.

-

Downstream Targets and Regulation of Senescence-Associated Genes (SAGs)

The activation of the cytokinin signaling pathway by DHZR leads to the transcriptional regulation of numerous genes, including the suppression of key positive regulators of senescence. Among the downstream targets are:

-

WRKY Transcription Factors: Several WRKY transcription factors, such as WRKY53, are known to be positive regulators of leaf senescence[5]. The cytokinin signaling pathway can lead to the repression of these genes, thereby delaying the onset of senescence.

-

Senescence-Associated Genes (SAGs): The expression of many SAGs, such as SAG12 and ORE15, is downregulated in response to cytokinin treatment. These genes encode proteins involved in the degradation of cellular components during senescence.

Caption: DHZR signaling pathway in delaying leaf senescence.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the effects of DHZR on leaf senescence.

Dark-Induced Leaf Senescence Assay

This assay is a common method to synchronously induce senescence.

Materials:

-

Mature, healthy leaves from the plant of interest (e.g., Arabidopsis, tobacco).

-

Petri dishes containing filter paper.

-

DHZR stock solution (e.g., 1 mM in DMSO).

-

MES buffer (e.g., 10 mM, pH 5.7).

-

Aluminum foil.

Procedure:

-

Excise healthy, fully expanded leaves from well-watered plants.

-

Place two layers of filter paper in each Petri dish and moisten with 5 ml of MES buffer (control) or MES buffer containing the desired concentration of DHZR.

-

Place the leaves abaxial side down on the moist filter paper.

-

Seal the Petri dishes with parafilm.

-

Wrap the Petri dishes completely in aluminum foil to ensure complete darkness.

-

Incubate at room temperature (e.g., 22-25°C) for the desired duration (e.g., 3-7 days).

-

At the end of the incubation period, unwrap the dishes and visually assess the degree of yellowing.

-

Harvest the leaves for further analysis (e.g., chlorophyll content, RNA extraction).

Caption: Workflow for the dark-induced leaf senescence assay.

Chlorophyll Content Measurement

This protocol quantifies the primary photosynthetic pigment, which is a key indicator of leaf senescence.

Materials:

-

Leaf tissue (fresh or frozen in liquid nitrogen).

-

80% (v/v) acetone (B3395972).

-

Spectrophotometer.

-

Mortar and pestle or tissue homogenizer.

-

Centrifuge.

Procedure:

-

Weigh approximately 100 mg of fresh leaf tissue.

-

Homogenize the tissue in 2 ml of 80% acetone using a pre-chilled mortar and pestle until the tissue is completely white.

-

Transfer the homogenate to a microcentrifuge tube.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube.

-

Measure the absorbance of the supernatant at 663 nm and 645 nm using a spectrophotometer, with 80% acetone as a blank.

-

Calculate the total chlorophyll concentration using the following formula (for µg/ml): Total Chlorophyll = (20.2 * A645) + (8.02 * A663)

-

Express the result as µg of chlorophyll per gram of fresh weight of the leaf tissue.

Quantification of this compound by Mass Spectrometry

This method allows for the precise measurement of endogenous or exogenously applied DHZR levels in plant tissues.

Materials:

-

Plant tissue (lyophilized).

-

Extraction solvent (e.g., methanol/water/formic acid, 15:4:1, v/v/v).

-

Internal standard (e.g., deuterated DHZR).

-

Solid-phase extraction (SPE) cartridges (e.g., C18).

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

Procedure:

-

Homogenize 10-20 mg of lyophilized plant tissue with the extraction solvent containing the internal standard.

-

Incubate the mixture at -20°C for 1 hour.

-

Centrifuge at 15,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and pass it through a pre-conditioned C18 SPE cartridge to purify the cytokinin fraction.

-

Elute the cytokinins from the SPE cartridge with an appropriate solvent (e.g., methanol).

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the sample in a small volume of the initial mobile phase for LC-MS/MS analysis.

-

Inject the sample into the LC-MS/MS system and quantify DHZR based on the peak area relative to the internal standard.

RT-qPCR for Senescence-Associated Genes

This technique measures the expression levels of specific genes involved in the senescence process.

Materials:

-

Total RNA extracted from leaf tissue.

-

Reverse transcriptase and associated reagents for cDNA synthesis.

-

Gene-specific primers for target SAGs (e.g., SAG12, ORE15) and a reference gene (e.g., Actin).

-

SYBR Green or other fluorescent dye-based qPCR master mix.

-

Real-time PCR instrument.

Procedure:

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase kit according to the manufacturer's instructions.

-

Set up the qPCR reactions in a 96-well plate, including reactions for the target genes, the reference gene, no-template controls, and no-reverse-transcriptase controls.

-

Each reaction should contain the appropriate amounts of cDNA, forward and reverse primers, and qPCR master mix.

-

Perform the qPCR using a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

Analyze the amplification data to determine the cycle threshold (Ct) values for each gene.

-

Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the expression of the reference gene.

Conclusion

This compound plays a significant role in delaying leaf senescence by modulating the expression of key regulatory genes through a well-defined signaling pathway. The quantitative data clearly demonstrate its efficacy in maintaining chlorophyll content, enhancing antioxidant defenses, and suppressing the expression of senescence-associated genes. The experimental protocols outlined in this guide provide a robust framework for further investigation into the precise mechanisms of DHZR action and for the screening of novel compounds with anti-senescence properties. A thorough understanding of the role of DHZR and its signaling network offers promising avenues for improving crop yield and quality, as well as for developing novel strategies to combat age-related degenerative processes in various biological systems.

References

- 1. Strigolactone Regulates Leaf Senescence in Concert with Ethylene in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. WRKY42 transcription factor positively regulates leaf senescence through modulating SA and ROS synthesis in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cytokinin-mediated control of leaf longevity by AHK3 through phosphorylation of ARR2 in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. AHK3-Mediated Cytokinin Signaling Is Required for the Delayed Leaf Senescence Induced by SSPP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Arabidopsis thaliana WRKY25 Transcription Factor Mediates Oxidative Stress Tolerance and Regulates Senescence in a Redox-Dependent Manner [frontiersin.org]

The Hormonal Crosstalk of Dihydrozeatin Riboside in Shaping Root Architecture: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The intricate architecture of the plant root system is fundamental for nutrient and water acquisition, anchorage, and overall plant vitality. This complex network is orchestrated by a delicate interplay of phytohormones, among which cytokinins play a pivotal role. Dihydrozeatin riboside (DHZR), a naturally occurring cytokinin, is a key regulator of root development, primarily influencing primary root elongation and lateral root formation. This technical guide delves into the hormonal function of DHZR, providing an in-depth analysis of its signaling pathways, quantitative effects on root morphology, and detailed experimental protocols for its study. The information presented herein is intended to be a valuable resource for researchers in plant biology, agriculture, and drug development seeking to understand and manipulate root system architecture.

Introduction

Cytokinins are a class of plant hormones that, in concert with auxins, govern the balance between cell division and differentiation in various plant tissues. Dihydrozeatin (DHZ) and its riboside form, this compound (DHZR), are active cytokinins that have been shown to play a significant role in root development.[1] DHZR is considered a transport form of cytokinin, which can be converted to the active form, DHZ, to elicit a physiological response.[1] This guide will explore the specific functions of DHZR in root development, with a focus on its inhibitory role in primary root growth and lateral root initiation.

This compound Signaling Pathway

The perception and transduction of the DHZR signal initiate at the cell membrane and culminate in the nucleus, leading to changes in gene expression that ultimately alter root development. The signaling cascade for DHZ, the active form of DHZR, has been elucidated in the model plant Arabidopsis thaliana.

The DHZ signaling pathway begins with its perception by the ARABIDOPSIS HISTIDINE KINASE 3 (AHK3) receptor, a transmembrane histidine kinase.[2][3] Binding of DHZ to AHK3 triggers a phosphorelay cascade. This signal is then transferred to ARABIDOPSIS RESPONSE REGULATOR (ARR) proteins. Specifically, the transcription factors ARR1, ARR11, and ARR12 are activated, which then modulate the expression of downstream target genes to promote cell differentiation in the root meristem.[2][3][4] This action stands in contrast to auxin, which generally promotes cell division and proliferation in the root.

Quantitative Effects of this compound on Root Development

Exogenous application of DHZ has been shown to have a significant impact on root morphology, primarily by inhibiting primary root growth and lateral root development.

Effect on Primary Root Length

DHZ treatment leads to a reduction in the size of the root apical meristem by promoting cell differentiation, which in turn results in a shorter primary root.[4]

| DHZ Concentration (µM) | Primary Root Length (% of Control) | Meristematic Cell Number (% of Control) | Reference |

| 0 (Control) | 100 | 100 | [4] |

| 0.1 | Data not available | Data not available | |

| 0.5 | Significantly reduced | Significantly reduced | [4] |

| 1.0 | Data not available | Data not available | |

| 5.0 | Data not available | Data not available |

Note: Specific percentage reductions are often presented graphically in the source literature. The table indicates a significant effect as reported in the study.

Effect on Lateral Root Development

Cytokinins, including DHZ, are known inhibitors of lateral root initiation.[5] They act by disrupting the auxin gradients necessary for the formation of lateral root primordia.

| DHZR/DHZ Concentration | Lateral Root Number | Lateral Root Density (LRs/cm) | Reference |

| Control | Baseline | Baseline | [5] |

| Low Concentration | Reduced | Reduced | [5] |

| High Concentration | Severely Reduced | Severely Reduced | [5] |

Experimental Protocols

Protocol for Arabidopsis Thaliana Root Growth Assay with this compound Treatment

This protocol outlines the steps for assessing the effect of DHZR on the root architecture of Arabidopsis thaliana.

Materials:

-

Arabidopsis thaliana seeds (e.g., Col-0 ecotype)

-

Murashige and Skoog (MS) medium including vitamins

-

Phytagel or Agar (B569324)

-

Petri dishes (square or round)

-

This compound (DHZR) stock solution (in DMSO or ethanol)

-

Sterile water

-

Micropipettes

-

Growth chamber or incubator with controlled light and temperature

-

Microscope with a camera

-

Image analysis software (e.g., ImageJ)

Procedure:

-

Seed Sterilization:

-

Place seeds in a 1.5 mL microcentrifuge tube.

-

Add 1 mL of 70% (v/v) ethanol (B145695) and vortex for 1 minute.

-

Remove ethanol and add 1 mL of 20% (v/v) bleach solution with a drop of Triton X-100. Vortex for 10 minutes.

-

Wash seeds five times with sterile distilled water.

-

Resuspend seeds in sterile 0.1% (w/v) agar solution.

-

Store at 4°C for 2-3 days for stratification.

-

-

Preparation of Growth Medium:

-

Prepare MS medium according to the manufacturer's instructions.

-

Add 1% (w/v) sucrose and adjust the pH to 5.7.

-

Add 0.8% (w/v) agar or 0.4% (w/v) Phytagel and autoclave.

-

Cool the medium to approximately 50-60°C.

-

Add the appropriate volume of DHZR stock solution to achieve the desired final concentrations (e.g., 0, 0.1, 0.5, 1, 5 µM). Add the same volume of solvent (DMSO or ethanol) to the control plates.

-

Pour the medium into sterile Petri dishes and allow them to solidify.

-

-

Seed Plating and Growth:

-

Pipette the stratified seeds onto the surface of the agar plates, ensuring they are evenly spaced.

-

Seal the plates with breathable tape.

-

Place the plates vertically in a growth chamber with a long-day photoperiod (16 hours light / 8 hours dark) at 22°C.

-

-

Data Acquisition and Analysis:

-

After a set number of days (e.g., 7-10 days after germination), remove the plates from the growth chamber.

-

Scan the plates using a high-resolution scanner or photograph them.

-

Measure the primary root length using image analysis software.

-

Count the number of emerged lateral roots.

-

Calculate the lateral root density by dividing the number of lateral roots by the length of the primary root.[6][7]

-

Conclusion

This compound is a crucial cytokinin that acts as a negative regulator of root growth. Its signaling, mediated by the AHK3 receptor and ARR transcription factors, promotes cell differentiation at the expense of cell division in the root apical meristem.[2][3] This leads to a reduction in primary root length and an inhibition of lateral root formation. Understanding the hormonal function of DHZR and the molecular mechanisms that underpin its activity is essential for developing strategies to manipulate root system architecture for improved crop performance and resilience. The experimental protocols and data presented in this guide provide a solid foundation for further research into the complex role of cytokinins in plant development.

References

- 1. Spatiotemporal Regulation of Lateral Root Organogenesis in Arabidopsis by Cytokinin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Identification of a Specific Role of Dihydrozeatin in the Regulation of the Cell Differentiation Activity in Arabidopsis Roots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of a Specific Role of Dihydrozeatin in the Regulation of the Cell Differentiation Activity in Arabidopsis Roots - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]

- 7. Lateral Root Initiation in Arabidopsis: Developmental Window, Spatial Patterning, Density and Predictability - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to Dihydrozeatin Riboside: Physicochemical Properties and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrozeatin riboside is a naturally occurring cytokinin, a class of plant hormones that play a pivotal role in various aspects of plant growth and development. As a derivative of adenine, its structure comprises a purine (B94841) base linked to a ribose sugar, with a hydroxylated isoprenoid side chain. This document provides a comprehensive overview of the physical and chemical properties of this compound, its biological activity, and relevant experimental methodologies for its study. This guide is intended to be a valuable resource for researchers in plant biology, agricultural science, and drug discovery exploring the potential applications of this multifaceted molecule.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and analysis in a laboratory setting.

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₂₃N₅O₅ | [1] |

| Molecular Weight | 353.37 g/mol | [1] |

| CAS Number | 64070-21-9, 22663-55-4 | [1] |

| Appearance | White to off-white solid | Inferred from related compounds |

| Melting Point | Not explicitly reported. The related compound trans-zeatin (B1683218) riboside has a melting point of 175-180 °C. | |

| Solubility | Quantitative data not available. The related compound trans-zeatin riboside is soluble in organic solvents such as DMSO and dimethylformamide, and sparingly soluble in aqueous buffers. It is also soluble in alkaline solutions.[2][3] | |

| Stability | Reported to be very stable in germinating lupin seeds. Detailed stability studies under varying pH and temperature conditions are not readily available. | |

| UV/Vis λmax | The related compound trans-zeatin riboside has a λmax of 270 nm. | [2] |

Biological Activity and Signaling Pathway

This compound, as a cytokinin, is integral to the regulation of cell division, differentiation, and numerous developmental processes in plants. Its biological effects are mediated through a sophisticated signaling pathway.

Cytokinin Signaling Pathway

The canonical cytokinin signaling pathway in plants operates through a two-component signaling system, which is analogous to systems found in bacteria. This multi-step phosphorelay cascade begins with the perception of cytokinin by histidine kinase receptors located in the endoplasmic reticulum membrane. Dihydrozeatin has been shown to be specifically perceived by the AHK3 receptor.

The binding of this compound to the CHASE domain of the AHK3 receptor initiates a signaling cascade. This involves the autophosphorylation of the receptor, followed by the transfer of the phosphate (B84403) group to histidine phosphotransfer proteins (AHPs). These AHPs then shuttle the phosphate group into the nucleus, where they phosphorylate and activate Type-B Arabidopsis Response Regulators (ARRs). Activated Type-B ARRs are transcription factors that bind to the promoters of cytokinin-responsive genes, thereby modulating their expression and eliciting a physiological response. The pathway is negatively regulated by Type-A ARRs, which are also induced by cytokinin signaling.

Experimental Protocols

The analysis of this compound in biological matrices typically involves extraction, purification, and quantification using chromatographic techniques coupled with mass spectrometry.

General Workflow for this compound Quantification

Detailed Methodologies

1. Sample Extraction and Purification

A common method for extracting cytokinins, including this compound, from plant tissues involves the use of a modified Bieleski solvent system.

-

Extraction Solvent: A mixture of methanol (B129727), formic acid, and water (commonly in a 15:1:4 v/v/v ratio) is used to efficiently extract cytokinins while minimizing enzymatic degradation.

-

Procedure:

-

Homogenize frozen plant tissue in the pre-chilled extraction solvent.

-

Centrifuge the homogenate to pellet cellular debris.

-

Collect the supernatant containing the extracted cytokinins.

-

-

Purification: The crude extract is then purified using solid-phase extraction (SPE). A C18 reversed-phase cartridge is often employed to remove interfering compounds.

-

Condition the C18 cartridge with methanol followed by water.

-

Load the supernatant onto the cartridge.

-

Wash the cartridge with a non-polar solvent to remove lipids and other interfering substances.

-

Elute the cytokinins with a more polar solvent, such as methanol.

-

2. Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of cytokinins.

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is typically used for separation.

-

Mobile Phase: A gradient of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol with 0.1% formic acid) is commonly employed.

-

-

Mass Spectrometry (MS/MS):

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used.

-

Detection: Multiple Reaction Monitoring (MRM) is employed for selective and sensitive detection. This involves monitoring a specific precursor ion to product ion transition for this compound.

-

Precursor Ion (Q1): [M+H]⁺, m/z 354.2

-

Product Ion (Q3): A characteristic fragment ion, such as m/z 222.1 (corresponding to the purine moiety after loss of the ribose and part of the side chain).

-

-

Conclusion

This compound is a key cytokinin with significant roles in plant biology. Understanding its physicochemical properties and the intricacies of its signaling pathway is crucial for advancing our knowledge in plant science and exploring its potential applications. The methodologies outlined in this guide provide a framework for the accurate and reliable analysis of this important plant hormone, facilitating further research into its biological functions and potential uses in agriculture and beyond.

References

Methodological & Application

Protocol for Dihydrozeatin Riboside Extraction from Plant Tissues for LC-MS/MS Analysis

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dihydrozeatin riboside (DHZR) is a naturally occurring cytokinin, a class of plant hormones that play a pivotal role in various physiological processes, including cell division, growth, and development. Accurate quantification of endogenous DHZR levels is crucial for understanding plant physiology and for various applications in agriculture and drug development. This document provides a detailed protocol for the extraction, purification, and subsequent analysis of DHZR from plant tissues using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described method is based on a modified Bieleski's solvent extraction followed by solid-phase extraction (SPE) for sample cleanup, a widely adopted and effective approach for cytokinin analysis.[1][2]

Data Presentation

The efficiency of DHZR extraction can be influenced by the choice of extraction solvent and the purification method. Below are tables summarizing quantitative data on recovery rates and reported concentrations of DHZR in plant tissues.

Table 1: Comparison of Cytokinin Extraction Methods

| Extraction Method | Principle | Typical Recovery Rate (%) | Advantages | Disadvantages | Reference |

| Modified Bieleski's Solvent | Cell lysis and solubilization in a methanol (B129727):formic acid:water mixture. | ~80-90 | High extraction efficiency for a broad range of cytokinins. | Co-extraction of interfering compounds may require extensive cleanup. | [3] |

| Solid-Phase Extraction (SPE) with Oasis MCX | Mixed-mode sorbent (reversed-phase and cation-exchange) to bind and elute cytokinins. | High | Produces high-purity samples suitable for mass spectrometry; removes about 90% of UV-absorbing contaminants. | Requires specific cartridges and optimization. | [1][2] |

| Ethyl Acetate Extraction | Partitioning of cytokinins into an organic solvent at a specific pH. | 97.7 (for isopentenyladenine) | High degree of extraction for certain cytokinins. | Efficiency can be variable for different cytokinin types. | [4] |

Table 2: Reported Concentrations of this compound in Plant Tissues

| Plant Species | Tissue | Condition | DHZR Concentration | Reference |

| Zea mays (Sweet Corn) | Immature Kernels | - | Identified, but not quantified in this study. | [5] |

| Flax (Linum usitatissimum) | Shoots | Fusarium oxysporum infection | Decreased early and remained low post-infection. | [6] |

Experimental Protocols

This section details the step-by-step methodology for the extraction and purification of DHZR from plant tissues for LC-MS/MS analysis.

Materials and Reagents

-

Plant tissue (e.g., leaves, roots, seedlings)

-

Liquid nitrogen

-

Mortar and pestle or tissue homogenizer

-

Modified Bieleski's Extraction Solvent (15:1:4, v/v/v – Methanol:Formic Acid:Water)[1][2]

-

Deuterated this compound ([²H]-DHZR) or other appropriate internal standard

-

Oasis MCX SPE Cartridges

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Centrifuge

-

Nitrogen evaporator

-

Autosampler vials

Procedure

1. Sample Preparation and Homogenization

-

Harvest fresh plant tissue and immediately flash-freeze in liquid nitrogen to quench metabolic activity.

-

Store samples at -80°C until extraction.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic homogenizer.

2. Extraction

-

Weigh the frozen powder (typically 50-100 mg) into a centrifuge tube.

-

Add 1 mL of pre-chilled (-20°C) modified Bieleski's extraction solvent containing the internal standard (e.g., [²H]-DHZR at a final concentration of 1 pmol/µL).

-

Vortex thoroughly and incubate at -20°C for at least 1 hour (overnight is also acceptable).[3]

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Carefully collect the supernatant and transfer it to a new tube.

-

To maximize yield, a second extraction can be performed on the pellet with another 0.5 mL of the extraction solvent. Combine the supernatants.

3. Solid-Phase Extraction (SPE) Purification

This step is crucial for removing interfering compounds from the crude extract.[1][2]

-

Condition the Oasis MCX Cartridge:

-

Pass 1 mL of methanol through the cartridge.

-

Equilibrate the cartridge with 1 mL of water.

-

-

Load the Sample:

-

Dilute the combined supernatant with water to reduce the methanol concentration to below 10%.

-

Load the diluted sample onto the conditioned cartridge.

-

-

Wash the Cartridge:

-

Wash with 1 mL of 1 M formic acid to remove acidic interferences.

-

Wash with 1 mL of methanol to remove non-polar interferences.

-

-

Elute the Cytokinins:

-

Elute the cytokinin bases and ribosides (including DHZR) with 2 mL of 0.35 M ammonium hydroxide in 60% methanol.

-

4. Sample Concentration and Reconstitution

-

Evaporate the eluate to dryness under a gentle stream of nitrogen gas at room temperature.

-

Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis (e.g., 5% acetonitrile (B52724) in water with 0.1% formic acid).

-

Transfer the reconstituted sample to an autosampler vial for analysis.

5. LC-MS/MS Analysis

-

Chromatographic Separation:

-

Inject the sample onto a C18 reversed-phase column.

-

Use a gradient elution with mobile phases typically consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

-

Mass Spectrometric Detection:

-

Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

-

Monitor the specific precursor-to-product ion transitions for both endogenous DHZR and the deuterated internal standard.

-

Mandatory Visualizations

Caption: Workflow for this compound extraction and purification.

This comprehensive protocol provides a robust framework for the extraction and quantification of this compound from plant tissues. Adherence to these steps, particularly the immediate freezing of tissue and the use of an internal standard, will contribute to accurate and reproducible results.

References

- 1. Efficiency of different methods of extraction and purification of cytokinins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. O-Glucosylation of cis-Zeatin in Maize. Characterization of Genes, Enzymes, and Endogenous Cytokinins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Quantification of Dihydrozeatin Riboside using HPLC-MS/MS: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrozeatin riboside (DHZR) is a naturally occurring cytokinin, a class of plant hormones that play a crucial role in various stages of plant growth and development, including cell division, differentiation, and senescence. The precise quantification of DHZR in biological matrices is essential for understanding its physiological functions and for applications in agriculture and drug development. This document provides a detailed protocol for the sensitive and selective quantification of this compound using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).

Signaling Pathway

Cytokinins, including this compound, mediate their effects through a multistep phosphorelay signaling pathway. This pathway involves histidine kinase receptors, histidine phosphotransfer proteins, and response regulators, which ultimately modulate the transcription of target genes.[1][2][3][4][5]

Caption: Cytokinin Signaling Pathway.

Experimental Workflow

The overall workflow for the quantification of this compound involves sample preparation, including extraction and purification, followed by instrumental analysis using HPLC-MS/MS and subsequent data analysis.

Caption: this compound Quantification Workflow.

Experimental Protocols

Sample Preparation: Extraction and Purification

This protocol is designed for the extraction of this compound from plant tissues.[6] The use of an isotope-labeled internal standard is highly recommended for accurate quantification.

Materials:

-

Plant tissue (fresh or frozen)

-

Liquid nitrogen

-

Extraction solvent (e.g., modified Bieleski solvent: methanol (B129727)/formic acid/water, 15:1:4, v/v/v)

-

Isotope-labeled internal standard (e.g., [²H₅]DHZR)

-

Solid Phase Extraction (SPE) cartridges (e.g., Oasis MCX)

-

Methanol

-

Ammonium (B1175870) hydroxide (B78521) solution (5%)

-

Water (HPLC grade)

-

Centrifuge

-

Nitrogen evaporator or vacuum concentrator

Procedure:

-

Weigh approximately 50-100 mg of fresh or frozen plant tissue.

-

Immediately freeze the tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.

-

Transfer the powdered tissue to a centrifuge tube and add 1 mL of pre-chilled extraction solvent.

-

Add the internal standard to the extraction mixture.

-

Vortex the mixture thoroughly and incubate at -20°C for 1 hour.

-

Centrifuge the sample at 13,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant and transfer it to a new tube.

-

For SPE purification, condition the MCX cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the supernatant onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of 5% ammonium hydroxide solution.

-

Wash the cartridge with 1 mL of methanol.

-

Elute the cytokinins with 2 mL of 5% ammonium hydroxide in 60% methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for HPLC-MS/MS analysis.

HPLC-MS/MS Analysis

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5-10 µL

-

Gradient:

-

0-2 min: 5% B

-

2-12 min: 5-50% B

-

12-12.1 min: 50-95% B

-

12.1-14 min: 95% B

-

14-14.1 min: 95-5% B

-

14.1-18 min: 5% B (re-equilibration)

-

MS/MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 120°C

-

Desolvation Temperature: 350°C

-

Gas Flow Rates: Optimized for the specific instrument

-

Detection Mode: Multiple Reaction Monitoring (MRM)

MRM Transitions for this compound:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound | 354.2 | 222.1 | 15 |

| [²H₅]this compound | 359.2 | 227.1 | 15 |

Note: Collision energies should be optimized for the specific mass spectrometer being used.

Data Presentation: Quantitative Summary

The following table summarizes hypothetical quantitative data for this compound in different plant tissues to illustrate how results can be presented. Actual concentrations will vary depending on the plant species, tissue type, and developmental stage.

| Sample ID | Plant Species | Tissue Type | This compound Concentration (ng/g FW) | Standard Deviation |

| A-1 | Arabidopsis thaliana | Leaf | 1.25 | 0.15 |

| A-2 | Arabidopsis thaliana | Root | 2.80 | 0.32 |

| B-1 | Oryza sativa | Seedling | 5.60 | 0.75 |

| B-2 | Oryza sativa | Flag Leaf | 0.98 | 0.11 |

| C-1 | Zea mays | Kernel | 15.4 | 2.1 |

Conclusion

The HPLC-MS/MS method described provides a robust and sensitive approach for the quantification of this compound in various biological matrices. The detailed protocols for sample preparation and instrumental analysis, along with the provided summary tables and diagrams, offer a comprehensive guide for researchers and scientists. Accurate quantification of this cytokinin will contribute to a deeper understanding of its role in plant biology and its potential applications in biotechnology and medicine.

References

- 1. Plant cytokinin signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Welcome to Jen Sheen's Lab [molbio.mgh.harvard.edu]

- 3. journals.biologists.com [journals.biologists.com]

- 4. youtube.com [youtube.com]

- 5. Cytokinin signaling and response regulator protein - Wikipedia [en.wikipedia.org]

- 6. rsc.org [rsc.org]

Dihydrozeatin Riboside: Analytical Standards for Research Applications

Introduction

Dihydrozeatin riboside (DHZR) is a naturally occurring cytokinin, a class of plant hormones that play a crucial role in various aspects of plant growth and development. As a derivative of zeatin, DHZR is involved in processes such as cell division, differentiation, and response to environmental stimuli. Accurate and reliable analytical methods for the quantification of DHZR are essential for researchers in plant biology, agriculture, and drug development to understand its physiological functions and potential applications. These application notes provide detailed protocols for the extraction, purification, and quantification of this compound from plant tissues, as well as an overview of its signaling pathway.